molecular formula C9H8Cl2O4 B13685958 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13685958
M. Wt: 251.06 g/mol
InChI Key: SZTRQLJGWGDPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is a chlorinated derivative of phenylpropanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the chlorination of phenylpropanoic acid derivatives. One common method includes the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways involved in microbial metabolism, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to its specific chlorination pattern and hydroxyl group positioning, which contribute to its distinct chemical reactivity and biological activity. Its antimicrobial properties are particularly noteworthy compared to similar compounds .

Properties

Molecular Formula

C9H8Cl2O4

Molecular Weight

251.06 g/mol

IUPAC Name

3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8Cl2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,12-13H,3H2,(H,14,15)

InChI Key

SZTRQLJGWGDPGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.